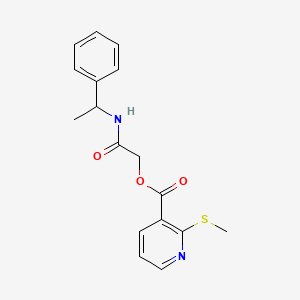![molecular formula C16H23NO4S B13366837 2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester](/img/structure/B13366837.png)
2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 2-((4-nitrophenyl)thio)acetate is an organic compound with the molecular formula C16H23NO4S and a molecular weight of 325.42 g/mol . . This compound is characterized by the presence of an octyl ester group and a nitrophenyl thioether group, making it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-((4-nitrophenyl)thio)acetate typically involves the esterification of 2-((4-nitrophenyl)thio)acetic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Octyl 2-((4-nitrophenyl)thio)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Octyl 2-((4-nitrophenyl)thio)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as thiols and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
Octyl 2-((4-nitrophenyl)thio)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Octyl 2-((4-nitrophenyl)thio)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The thioether group can form covalent bonds with nucleophilic sites in biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((4-nitrophenyl)thio)acetate: Similar structure but with an ethyl ester group instead of an octyl group.
Methyl 2-((4-nitrophenyl)thio)acetate: Contains a methyl ester group.
Butyl 2-((4-nitrophenyl)thio)acetate: Contains a butyl ester group.
Uniqueness
Octyl 2-((4-nitrophenyl)thio)acetate is unique due to its longer octyl chain, which can influence its solubility, reactivity, and interaction with biological membranes compared to its shorter-chain analogs .
Properties
Molecular Formula |
C16H23NO4S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
octyl 2-(4-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C16H23NO4S/c1-2-3-4-5-6-7-12-21-16(18)13-22-15-10-8-14(9-11-15)17(19)20/h8-11H,2-7,12-13H2,1H3 |
InChI Key |
JUKHZVNHSBAYCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13366766.png)

![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
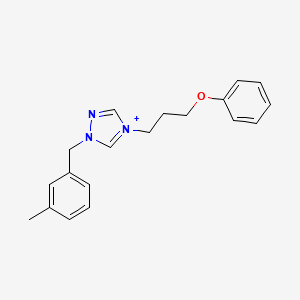
![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
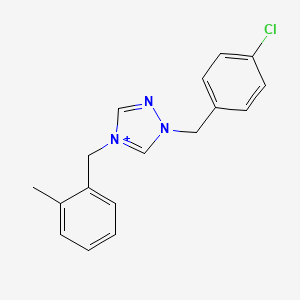
![3-Ethyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13366807.png)
![6-(3,4-Dimethylbenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366809.png)
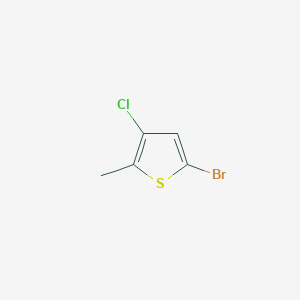
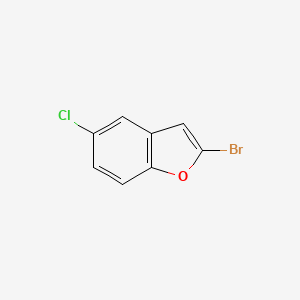

methanol](/img/structure/B13366824.png)
